Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with significant relevance in the field of medicinal chemistry. Its molecular formula is , and it has a molecular weight of 323.07 g/mol. This compound is classified under imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is often used in research settings for its potential applications in drug development and synthesis.
The synthesis of methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves a condensation reaction between an α-bromocarbonyl compound and 2-aminopyridine. This method allows for the introduction of various substituents at specific positions on the imidazo ring, enhancing the compound's biological activity.
Key methods include:
The molecular structure of methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be described using its canonical SMILES notation: COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
. The structure features:
The presence of these functional groups contributes to the compound's unique chemical properties and reactivity.
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate participates in various chemical reactions that are crucial for its functionalization and application in medicinal chemistry. The reactions include:
These reactions are essential for developing new pharmaceuticals targeting specific biological pathways .
The mechanism of action of methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is primarily related to its interaction with biological targets. The imidazo[1,2-a]pyridine scaffold is known to exhibit inhibitory activity against various enzymes and receptors involved in disease processes, particularly in cancer and infectious diseases.
Key processes include:
The physical and chemical properties of methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate are as follows:
Property | Value |
---|---|
Molecular Formula | C10H6BrF3N2O2 |
Molecular Weight | 323.07 g/mol |
Purity | Typically ≥95% |
Appearance | Solid or crystalline form |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties play a critical role in determining the compound's behavior in biological systems and its suitability for various applications .
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several scientific applications:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: